molecular formula C27H22N2 B14011881 2-Methyl-1-trityl-1H-benzo[D]imidazole

2-Methyl-1-trityl-1H-benzo[D]imidazole

Cat. No.: B14011881
M. Wt: 374.5 g/mol
InChI Key: LZBRTRGOLBLFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-trityl-1H-benzo[D]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and organic synthesis. The benzo[D]imidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities, which include antibacterial, antifungal, antitumor, and anti-inflammatory properties . The trityl (triphenylmethyl) group on the nitrogen atom serves as a valuable protecting group in multi-step synthetic routes, allowing for selective functionalization at other positions of the heterocyclic core. This characteristic makes the compound a versatile building block or intermediate for the development of more complex molecules, such as potential pharmaceuticals, agrochemicals, or functional materials. Researchers value benzimidazole-based compounds for their ability to interact with various biological targets. Studies have shown that derivatives can exhibit activity against pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . The specific substitution pattern on the benzimidazole ring, including groups at the 1- and 2- positions, is critical for modulating its electronic properties, solubility, and ultimate biological efficacy . As with all our products, this compound is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

2-methyl-1-tritylbenzimidazole

InChI

InChI=1S/C27H22N2/c1-21-28-25-19-11-12-20-26(25)29(21)27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3

InChI Key

LZBRTRGOLBLFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations for Benzimidazole Systems

Development of Novel Synthetic Pathways for the Benzimidazole (B57391) Core

The synthesis of the 2-methylbenzimidazole (B154957) scaffold, the precursor to the title compound, has been the subject of extensive research, leading to the development of diverse and increasingly efficient methodologies.

Optimization of Cyclocondensation and Annulation Reactions

The most traditional and widely practiced method for synthesizing the 2-methylbenzimidazole core is the Phillips condensation, which involves the cyclocondensation of o-phenylenediamine (B120857) with acetic acid. youtube.combanglajol.info The reaction mechanism proceeds via the nucleophilic attack of one of the amine groups of o-phenylenediamine on the carbonyl carbon of acetic acid, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring. youtube.com

Optimization of this classical reaction has focused on improving yields, reducing reaction times, and simplifying work-up procedures. Key parameters that are often adjusted include the acid catalyst and the reaction medium. While acetic acid can serve as both a reactant and the solvent, stronger acids like polyphosphoric acid (PPA) or hydrochloric acid (HCl) are frequently used to facilitate the dehydration step, often under reflux conditions. banglajol.infosemanticscholar.orgnih.gov A patented method utilizes toluene (B28343) as a solvent for the reaction between o-phenylenediamine and glacial acetic acid under heating reflux, reporting improved yields of over 85% and a stable reaction temperature. google.com

Exploration of Metal-Catalyzed and Organocatalytic Approaches for Core Formation

To overcome the often harsh conditions of classical condensation, modern synthetic chemistry has gravitated towards catalytic methods. Both metal-based and organic catalysts have proven effective in forming the 2-methylbenzimidazole core.

Metal-Catalyzed Synthesis: A variety of transition metals have been employed to catalyze benzimidazole formation. An efficient and direct synthesis of 2-methylbenzimidazole has been developed using a bimetallic Cu-Pd/γ-Al2O3 catalyst. mdpi.com This heterogeneous catalyst facilitates the reaction of 2-nitroaniline (B44862) with ethanol (B145695), where ethanol serves as the source of the 2-methyl group. The yield of 2-methylbenzimidazole reached 98.8% after six hours when the catalyst was modified with magnesium, which promotes the formation of the active CuPd alloy sites. mdpi.com Similarly, a potassium-modified Cu-Pd/γ-Al2O3 catalyst also showed excellent performance, achieving 98.2% selectivity for 2-methylbenzimidazole. acs.org Other research has demonstrated the use of polystyrene-supported rhodium (Rh@PS) nanoparticles to catalyze the synthesis from benzene-1,2-diamine and tertiary amines. researchgate.net

Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative for benzimidazole synthesis. p-Toluenesulfonic acid (p-TsOH) has been effectively used as a catalyst for the condensation of o-phenylenediamine with aldehydes. umich.edu Furthermore, in the pursuit of green chemistry, natural extracts have been explored as organocatalysts. For instance, gooseberry amla (Phyllanthus emblica) fruit extract has been successfully employed as a natural organoacid catalyst in one-pot syntheses of related heterocyclic compounds, highlighting a move towards more sustainable catalytic systems. researchgate.net

Table 1: Comparison of Selected Catalytic Methods for 2-Methylbenzimidazole Synthesis

Catalyst System Reactants Solvent Temperature (°C) Yield (%) Reference
Cu-Pd/(Mg)γ-Al2O3 2-Nitroaniline, Ethanol Not specified 180 98.8 mdpi.com
Cu-Pd/(K)γ-Al2O3 o-Nitroaniline, Ethanol Water/Ethanol 160 98.2 acs.org
Rh@PS nanoparticles Benzene-1,2-diamine, Tertiary Amine Not specified Not specified Not specified researchgate.net
p-TsOH o-Phenylenediamine, Aldehyde Not specified Not specified Not specified umich.edu

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly influencing the synthesis of benzimidazoles. chemmethod.comsphinxsai.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts. mdpi.comeprajournals.com

Water has been explored as a green solvent, with one methodology demonstrating a tandem N-alkylation-reduction-condensation process entirely in water to produce N-substituted benzimidazoles. rsc.org This "all-water" chemistry leverages hydrogen bond-mediated activation and avoids the need for transition metal catalysts for C-N bond formation. rsc.org Solvent-free approaches, often facilitated by microwave irradiation or the use of solid-supported catalysts, represent another significant advancement. mdpi.com For example, the use of erbium(III) triflate (Er(OTf)3) as a Lewis acid catalyst under solvent-free microwave conditions has been shown to produce benzimidazole derivatives in high yields (91–99%) within minutes. mdpi.com Deep eutectic solvents (DES) have also emerged as a sustainable medium and reagent for benzimidazole synthesis, offering high yields and simplified work-up procedures. nih.gov

Regioselective N-Functionalization and Introduction of the Trityl Moiety

Once the 2-methyl-1H-benzimidazole core is synthesized, the next crucial step is the introduction of the trityl (triphenylmethyl) group onto one of the nitrogen atoms. This process requires careful control to ensure selective N-functionalization.

Stereoelectronic Control in N-Alkylation and N-Arylation Strategies

For an unsymmetrically substituted benzimidazole, N-alkylation can result in two different regioisomers (N-1 and N-3). The outcome is governed by a combination of steric and electronic factors. beilstein-journals.org Electron-withdrawing groups on the benzene (B151609) ring tend to direct alkylation to the more distant nitrogen atom, while bulky substituents can sterically hinder attack at the adjacent nitrogen. otago.ac.nz

In the case of 2-methyl-1H-benzimidazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the regioselectivity challenge. The primary goal becomes achieving selective mono-alkylation. The introduction of the highly bulky trityl group is typically achieved by reacting 2-methylbenzimidazole with trityl chloride in the presence of a base. total-synthesis.comcommonorganicchemistry.com The large steric profile of the trityl group itself disfavors di-alkylation, making the selective synthesis of 2-Methyl-1-trityl-1H-benzo[d]imidazole feasible. The choice of base and solvent can further influence the reaction's efficiency. Common bases include pyridine, which can also act as a solvent, or stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgtotal-synthesis.com

Mechanistic Elucidation of Trityl Protection and Selective Deprotection

The trityl group is a widely used protecting group for nucleophilic functional groups such as alcohols, thiols, and amines, prized for its steric bulk and its lability under acidic conditions. total-synthesis.comorganic-chemistry.org

Mechanism of Trityl Protection: The N-tritylation of 2-methylbenzimidazole does not proceed via a direct SN2 attack on trityl chloride, as this is sterically impossible at a quaternary carbon. total-synthesis.com Instead, the reaction follows an SN1-type mechanism. In the presence of a solvent, trityl chloride dissociates to form a highly stable triphenylmethyl cation (trityl cation). This carbocation is stabilized by resonance across the three phenyl rings. The benzimidazole, deprotonated by a base (e.g., pyridine, DMAP), acts as a potent nucleophile, attacking the electrophilic trityl cation to form the N-C bond. total-synthesis.com

Mechanism of Trityl Deprotection: The removal of the trityl group is typically accomplished under mild acidic conditions. commonorganicchemistry.com The deprotection mechanism is essentially the reverse of the protection step. A Brønsted acid (e.g., trifluoroacetic acid (TFA), acetic acid) protonates one of the nitrogen atoms of the imidazole ring. total-synthesis.comnih.gov This protonation facilitates the cleavage of the N-C bond, leading to the release of the starting benzimidazole and the stable trityl cation. The liberated trityl cation can then be quenched by a scavenger in the reaction medium. total-synthesis.com The high stability of the trityl cation is the thermodynamic driving force for this facile, acid-catalyzed deprotection. total-synthesis.com

Table 2: General Conditions for Trityl Protection and Deprotection of Heterocycles

Process Reagents Base/Acid Solvent Key Intermediate Reference
Protection Trityl Chloride (Tr-Cl) Pyridine, DMAP Pyridine Trityl cation (Tr+) total-synthesis.com
Deprotection Protected Substrate Trifluoroacetic Acid (TFA), Acetic Acid Dichloromethane (B109758) Trityl cation (Tr+) total-synthesis.comcommonorganicchemistry.com

Targeted C-2 Methylation and Further Side-Chain Functionalization

The introduction of a methyl group at the C-2 position of the benzimidazole ring is a fundamental step in the synthesis of this compound and its derivatives. This methyl group can then be further functionalized, opening avenues for the creation of diverse chemical entities.

Methodologies for Introducing the Methyl Group at the C-2 Position

The classical and most direct method for the synthesis of 2-methylbenzimidazoles involves the condensation of an o-phenylenediamine with acetic acid. This reaction, often carried out at elevated temperatures, proceeds through the formation of an intermediate amidine which then undergoes cyclization to form the benzimidazole ring. A common procedure involves heating o-phenylenediamine with glacial acetic acid, sometimes in the presence of a dehydrating agent or a catalyst.

A typical laboratory-scale synthesis might involve reacting o-phenylenediamine with acetic acid in a suitable solvent, such as toluene, under reflux conditions. The water formed during the reaction is removed azeotropically to drive the equilibrium towards the product. The resulting 2-methyl-1H-benzimidazole can then be isolated and purified.

For the synthesis of the target compound, This compound , the subsequent step involves the N-tritylation of 2-methyl-1H-benzimidazole. This is typically achieved by reacting 2-methyl-1H-benzimidazole with trityl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF). The trityl group serves as a bulky protecting group for the N-1 position of the imidazole ring, preventing further reactions at this site and allowing for selective manipulations elsewhere on the molecule.

ReactantsReagents/SolventsProduct
o-Phenylenediamine, Acetic AcidToluene, Heat2-Methyl-1H-benzo[d]imidazole
2-Methyl-1H-benzo[d]imidazole, Trityl ChlorideTriethylamine, DichloromethaneThis compound

Selective Functionalization of the C-2 Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C-2 position of the 1-trityl-protected benzimidazole is amenable to various functionalization reactions, providing a handle for further molecular elaboration.

Oxidation: The selective oxidation of the C-2 methyl group can lead to the formation of the corresponding aldehyde (2-formyl-1-trityl-1H-benzo[d]imidazole) or carboxylic acid (1-trityl-1H-benzo[d]imidazole-2-carboxylic acid). These transformations are valuable as the resulting carbonyl compounds can participate in a wide array of subsequent reactions, such as Wittig reactions, reductive aminations, and esterifications. Oxidizing agents like selenium dioxide (SeO2) or potassium permanganate (B83412) (KMnO4) under controlled conditions can be employed for this purpose. The presence of the bulky trityl group can influence the reactivity and selectivity of these oxidation reactions.

Halogenation: The C-2 methyl group can also undergo halogenation, typically through free-radical substitution mechanisms. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN can be used to introduce bromine or chlorine atoms, respectively. This leads to the formation of 2-(halomethyl)-1-trityl-1H-benzo[d]imidazoles. These halogenated derivatives are versatile synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a variety of functional groups at the C-2 side chain.

Starting MaterialReagentProduct
This compoundSelenium Dioxide2-Formyl-1-trityl-1H-benzo[d]imidazole
This compoundN-Bromosuccinimide, AIBN2-(Bromomethyl)-1-trityl-1H-benzo[d]imidazole

Synthesis of Structural Analogues and Derivatization of the this compound Scaffold

The this compound scaffold provides a robust framework for the synthesis of a diverse library of compounds through modifications at various positions.

Modifications on the Benzene Ring Moiety

The benzene ring of the benzimidazole core is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. msu.edu The directing effects of the fused imidazole ring and the substituents already present will influence the position of the incoming electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org For instance, nitration using a mixture of nitric and sulfuric acid would likely introduce a nitro group onto the benzene ring. The exact position of substitution (C-4, C-5, C-6, or C-7) will depend on the reaction conditions and the electronic nature of the benzimidazole system. Subsequent reduction of the nitro group to an amine provides a handle for further derivatization, such as amide or sulfonamide formation.

Diversity-Oriented Synthesis of N-Substituted Benzimidazole Derivatives

While the trityl group protects the N-1 position, its removal opens up possibilities for introducing a wide range of substituents at this nitrogen atom. This approach is central to diversity-oriented synthesis, aiming to generate a library of structurally diverse molecules for biological screening. After deprotection, the resulting 2-methyl-1H-benzimidazole can be N-alkylated or N-arylated using various electrophiles.

Standard N-alkylation can be achieved using alkyl halides in the presence of a base. For the synthesis of N-aryl derivatives, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. This reaction allows for the formation of a C-N bond between the benzimidazole nitrogen and an aryl halide or triflate.

Starting MaterialReaction TypeReagentsProduct Class
2-Methyl-1H-benzimidazoleN-AlkylationAlkyl halide, BaseN-Alkyl-2-methylbenzimidazoles
2-Methyl-1H-benzimidazoleN-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Ligand, BaseN-Aryl-2-methylbenzimidazoles

Strategic Cleavage and Re-functionalization at the Trityl-Protected Nitrogen

The trityl group is a valuable protecting group due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions. Mild acidic treatment, for example with trifluoroacetic acid (TFA) in dichloromethane or formic acid, can efficiently cleave the trityl group to regenerate the N-H bond of the benzimidazole.

This deprotection step is often a key strategic move in a multi-step synthesis. Once the trityl group is removed, the newly liberated N-H functionality can be derivatized in numerous ways, as described in the previous section. This "protect-modify-deprotect-diversify" strategy is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise control over the placement of functional groups. The choice of the N-substituent introduced after deprotection can be tailored to modulate the biological activity or physicochemical properties of the final compound.

Comprehensive Spectroscopic and Diffraction Based Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D NMR (¹H, ¹³C) for Proton and Carbon Environment Analysis

One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, serves as the foundational method for elucidating the structure of 2-Methyl-1-trityl-1H-benzo[D]imidazole. These techniques map the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

In a hypothetical ¹H NMR spectrum , distinct signals would be expected for each unique proton environment. The large trityl group would dominate the aromatic region of the spectrum, likely producing complex multiplets for its 15 protons. The four protons of the benzimidazole (B57391) ring system would also appear in the aromatic region, with their chemical shifts and coupling patterns providing information about their substitution pattern. A characteristic singlet in the aliphatic region would correspond to the three protons of the methyl group at the 2-position. Integration of these signals would confirm the ratio of protons in each environment.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. Key signals would include the quaternary carbon of the trityl group attached to the imidazole (B134444) nitrogen, the carbons of the three phenyl rings, the carbons of the fused benzimidazole core, and the carbon of the C2-methyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

A hypothetical data table for the primary 1D NMR analysis is presented below, illustrating the expected signals.

Interactive Table: Expected 1D NMR Signals for this compound

NucleusExpected Chemical Shift (ppm) RangeMultiplicityAssignment
¹H7.10 - 7.50MultipletProtons of the trityl group phenyl rings
¹H7.20 - 7.80MultipletsProtons of the benzimidazole ring
¹H~2.60SingletProtons of the 2-methyl group
¹³C140 - 145SingletQuaternary carbons of the trityl phenyl rings
¹³C127 - 130DoubletCH carbons of the trityl phenyl rings
¹³C110 - 145Doublet/SingletCarbons of the benzimidazole ring
¹³C~152SingletC2 carbon of the benzimidazole ring
¹³C~78SingletQuaternary carbon of the trityl group (C-Ph₃)
¹³C~15QuartetCarbon of the 2-methyl group

Note: The chemical shift values are estimates based on related structures and are for illustrative purposes only.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete molecular architecture.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are coupled to each other, typically through two or three bonds. This would be crucial for assigning the protons within the benzimidazole ring and confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive assignment of the ¹³C spectrum for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks indicate that protons are close to each other in space, even if they are not directly connected through bonds. This would be particularly useful for confirming the orientation of the bulky trityl group relative to the benzimidazole core.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Identification of Characteristic Vibrational Modes

An FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic benzimidazole and trityl rings.

C-N stretching: Vibrations expected in the 1350-1250 cm⁻¹ range.

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy , which measures scattered light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum, which can be weak in the FT-IR spectrum.

Interactive Table: Expected Characteristic Vibrational Modes

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch2980 - 2850FT-IR, Raman
Aromatic C=C Stretch1620 - 1450FT-IR, Raman
Imidazole C=N Stretch1630 - 1580FT-IR, Raman
C-N Stretch1350 - 1250FT-IR
C-H Out-of-Plane Bend900 - 675FT-IR

Correlative Analysis with Theoretical Frequency Predictions

To support the assignment of experimental vibrational spectra, theoretical calculations using methods like Density Functional Theory (DFT) would be performed. By computationally modeling the molecule, a theoretical vibrational spectrum can be predicted. The calculated frequencies and intensities can then be correlated with the experimental FT-IR and Raman data. This correlative analysis aids in the precise assignment of complex vibrational modes and confirms the proposed molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule and studying its fragmentation behavior. An HRMS analysis of this compound would provide its exact mass with high precision (typically to four or five decimal places). This experimentally determined mass would be compared to the calculated theoretical mass for the molecular formula C₂₇H₂₂N₂, providing unambiguous confirmation of its composition.

Furthermore, by inducing fragmentation of the molecular ion, the mass spectrometer can provide structural insights. A primary and highly characteristic fragmentation pathway for this molecule would be the cleavage of the N-C bond to the trityl group, resulting in the formation of a very stable triphenylmethyl (trityl) cation (m/z 243). The remaining 2-methylbenzimidazole (B154957) fragment could also be observed. Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence of both the trityl and the 2-methylbenzimidazole moieties.

Spectroscopic and Diffraction Data for this compound Not Available in Public Scientific Databases

Comprehensive searches of public scientific databases and chemical literature have not yielded specific experimental data for the compound this compound. As a result, a detailed article focusing solely on the comprehensive spectroscopic and diffraction-based structural characterization of this specific molecule, as per the requested outline, cannot be generated at this time.

The required sections on Single-Crystal X-ray Diffraction and Ultraviolet-Visible (UV-Vis) Spectroscopy necessitate access to published experimental results, including crystallographic information files (CIFs) and spectral data. This information is essential for a thorough analysis of the compound's solid-state molecular geometry, crystal packing, intermolecular interactions, conformational state, and electronic transitions.

While general information exists for the broader class of benzimidazole derivatives, the strict requirement to focus exclusively on "this compound" prevents the use of data from related but distinct molecules. Scientific accuracy demands that the analysis be based on data obtained directly from the specified compound.

Without access to peer-reviewed studies or database entries containing the X-ray diffraction and UV-Vis spectroscopic data for this compound, it is not possible to provide a scientifically accurate and detailed report on the following topics:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Further research or de novo experimental analysis would be required to produce the data necessary to fulfill the requested article structure.

Advanced Computational Chemistry and Theoretical Investigations of Benzimidazole Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a prominent method for investigating the molecular and electronic properties of benzimidazole (B57391) derivatives due to its favorable balance between computational cost and accuracy. nih.govresearchgate.net These studies are foundational for understanding the compound's behavior at a molecular level.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a critical first step in computational analysis, aiming to find the lowest energy arrangement of atoms in a molecule. For a molecule like 2-Methyl-1-trityl-1H-benzo[d]imidazole, this process is particularly important due to the conformational flexibility introduced by the bulky trityl (triphenylmethyl) group attached to the nitrogen atom of the imidazole (B134444) ring.

The optimization process, typically performed using functionals like B3LYP, calculates the molecular structure corresponding to a minimum on the potential energy surface. researchgate.net Studies on substituted benzimidazoles have determined key structural parameters. For instance, in related structures, the planarity of the benzimidazole ring system is a key feature, although substituents can induce minor deviations. researchgate.net The orientation of the trityl group relative to the benzimidazole plane would be defined by several key dihedral angles. Potential energy surface scans are often employed to explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. The relative energies of different conformations can be influenced by steric hindrance and subtle non-covalent interactions. nih.gov

ParameterTypical Calculated Value (Å or °)MethodologyReference Compound
C-N (imidazole ring) Bond Length1.312 - 1.390 ÅDFT/B3LYP/6-31G(d)2-ethyl-1H-benzo[d]imidazole
C=N (imidazole ring) Bond Length1.285 - 1.312 ÅDFT/B3LYP/6-31G(d)2-ethyl-1H-benzo[d]imidazole
Benzene (B151609) Ring C-C Bond Length~1.4 ÅDFT/B3LYP/6-31G(d)2-ethyl-1H-benzo[d]imidazole
N-C-N Bond Angle~107°DFT/B3LYP/6-31G(d)2-ethyl-1H-benzo[d]imidazole

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical chemical shifts for benzimidazole derivatives generally show good correlation with experimental values, aiding in the assignment of complex spectra. niscpr.res.inresearchgate.net For this compound, calculations would predict distinct signals for the methyl protons, the aromatic protons of the benzimidazole core, and the numerous protons of the three phenyl rings of the trityl group.

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These calculated frequencies often correspond well with experimental FT-IR spectra, helping to assign specific vibrational modes, such as C-H, C=N, and C=C stretching and bending modes. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions. nih.gov The calculated absorption maxima (λmax) help in understanding the electronic structure and the nature of transitions, often corresponding to π→π* transitions within the aromatic system. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com

The HOMO acts as an electron donor, and its energy level is related to the ionization potential. youtube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govirjweb.com

In benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO's distribution can be influenced by substituents. nih.gov The trityl group, being bulky but not a strong electron-withdrawing or -donating group, would likely have its phenyl π-systems involved in various molecular orbitals, but the primary frontier orbitals would remain centered on the benzimidazole core.

CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Computational Method
Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate-7.319-2.1815.138CAM-B3LYP/6-311G(d,p)
Methyl 1-(4-Nitrophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate-7.669-3.1414.528CAM-B3LYP/6-311G(d,p)
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole-8.318-4.4373.881CAM-B3LYP/6-311G(d,p)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and interactions with the environment, such as a solvent. nih.gov

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

To further quantify chemical reactivity, various descriptors can be calculated from the electronic structure.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the nitrogen atoms of the imidazole ring. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. niscpr.res.innih.gov

Fukui Functions: Derived from conceptual DFT, Fukui functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. researchgate.net These functions analyze the change in electron density when an electron is added to or removed from the system, providing a more quantitative prediction of local reactivity than MEP alone.

Detailed Analysis of Intra- and Intermolecular Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.gov For this compound, several types of non-covalent interactions are expected.

Intramolecular Interactions: The bulky trityl group can lead to intramolecular C-H···π interactions, where a C-H bond from one phenyl ring interacts with the π-electron cloud of another phenyl ring or the benzimidazole system. These interactions can significantly influence the molecule's preferred conformation. nih.gov

Intermolecular Interactions: In a condensed phase (like a crystal), intermolecular forces dictate the packing arrangement. Expected interactions include:

π-π Stacking: Interactions between the aromatic rings of the benzimidazole core and the trityl groups of adjacent molecules.

C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the π-systems of neighboring molecules. nih.gov

C-H···N Interactions: The pyridine-like nitrogen atom (N3) of the imidazole ring can act as a hydrogen bond acceptor for C-H donors from nearby molecules. nih.gov

Tools like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts in crystal structures, providing percentages of different types of interactions. nih.govfigshare.com

Hydrogen Bonding Characteristics

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the supramolecular assembly of benzimidazole derivatives. Hydrogen bonding is a predominant interaction in many benzimidazole crystal structures, significantly influencing their physical properties and molecular recognition capabilities. In N-unsubstituted benzimidazoles, the amine proton (N-H) readily acts as a hydrogen bond donor, while the imine nitrogen (C=N) serves as an acceptor. This typically results in the formation of robust N-H···N intermolecular hydrogen bonds, leading to chains or dimeric structures in the solid state. nih.gov

However, in the case of this compound, the substitution of the hydrogen atom at the N1 position with a bulky trityl (triphenylmethyl) group precludes the formation of these classic N-H···N hydrogen bonds. The absence of this primary hydrogen bond donor site fundamentally alters the intermolecular interaction landscape. Computational studies on related N-substituted systems suggest that weaker C-H···N and C-H···π interactions become more significant in directing the crystal packing. The aromatic protons of the benzimidazole core and the trityl group's phenyl rings can act as weak donors to the N3 atom of a neighboring molecule. Density Functional Theory (DFT) calculations are instrumental in quantifying the energies of these weaker interactions, which are typically much lower than conventional hydrogen bonds but collectively contribute to the stability of the crystal lattice. nih.gov

Natural Bond Orbital (NBO) analysis is another computational technique used to probe the nature of these interactions, revealing details about charge delocalization from a donor orbital (like a C-H bond) to an acceptor orbital (like a nitrogen lone pair). researchgate.net The strength of hydrogen bonds can be estimated computationally by calculating the interaction energy, often corrected for basis set superposition error (BSSE).

Table 1: Calculated Interaction Energies for Hydrogen Bonds in Benzimidazole-Related Systems
Interaction TypeDonorAcceptorCalculated Energy (kJ mol⁻¹)Reference System
O-H···NPhenol -OHBenzimidazole N-21 to -42Phenol-substituted benzimidazoles nih.gov
O-H···OPhenol -OHAcetone C=O-4.6 to -34.7Phenol-substituted benzimidazoles nih.gov
N-H···OTriazole N-HCarbonyl C=ONot specifiedFluorinated 1,2,3-triazole derivatives rsc.org
C-H···πAromatic C-HFuran Ring π-system-9.4Furan-substituted benzimidazoles nih.gov

Pi-Stacking and Other Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are crucial in the solid-state structures of planar heterocyclic systems like benzimidazoles. rsc.org These interactions arise from the electrostatic and van der Waals forces between the delocalized π-electron clouds of adjacent aromatic rings. Computational methods, especially DFT with dispersion corrections (e.g., DFT-D3), are essential for accurately modeling these non-covalent forces, which are notoriously difficult to capture with standard functionals.

For this compound, the potential for aromatic interactions is immense. The molecule contains four aromatic systems: the fused benzene and imidazole rings of the benzimidazole core, and the three phenyl rings of the trityl group. The bulky, propeller-like conformation of the trityl group sterically hinders a simple, co-facial π-stacking of the benzimidazole cores. Instead, more complex arrangements involving offset stacking and T-shaped (C-H···π) interactions are expected. nih.gov Theoretical calculations can predict the most stable packing arrangements by comparing the energies of different dimeric and cluster models. These calculations can determine key geometric parameters such as the interplanar distance, slip angle, and slip distance for π-stacked dimers. nih.gov

Table 2: Calculated Aromatic Interaction Energies in Substituted Benzimidazoles
Interaction TypeInteracting MoietiesCalculated Energy (kJ mol⁻¹)Computational MethodReference System
π-π stacking & C-H···πFuran & Furan / Benzimidazole-43.0M06-2X/6-31+G(d)2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole nih.gov
π-π stackingBenzene & Imidazole rings-39.8M06-2X/6-31+G(d)2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole nih.gov
π-π stacking (Head-to-head)Protonated Benzimidazole cations-48.5M06-2X/6-31+G(d)2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazol-3-ium salt nih.gov
π-π stacking (Head-to-tail)Inversion-related Benzimidazole rings-55.0M06-2X/6-31+G(d)5,6-dimethyl-2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazol-3-ium salt nih.gov

Investigation of Tautomeric Equilibria and Isomerism

Tautomerism is a key feature of the benzimidazole scaffold. For benzimidazoles with a hydrogen atom on one of the ring nitrogens (N-H), a dynamic equilibrium known as annular prototropic tautomerism exists. encyclopedia.pub This involves the migration of the proton between the N1 and N3 positions. The two resulting tautomers, while structurally similar, can have different electronic properties and biological activities. Computational studies, particularly DFT, are widely used to investigate these equilibria. beilstein-journals.orgnih.gov By calculating the Gibbs free energies of the individual tautomers, the tautomeric equilibrium constant (KT) can be predicted, providing insight into which form is more stable under given conditions (gas phase or in solution, using solvent models). semanticscholar.org

However, for this compound, this annular tautomerism is completely blocked. The presence of the non-migrating trityl group at the N1 position locks the molecule into a single tautomeric form. The nitrogen atoms are definitively assigned as N1 (bearing the trityl group) and N3 (an imine nitrogen).

While annular tautomerism is absent, the molecule can exhibit conformational isomerism (rotamerism) due to the rotation around the single bonds connecting the bulky trityl group to the benzimidazole ring. The three phenyl rings of the trityl group can adopt various orientations relative to the benzimidazole plane. Computational potential energy surface (PES) scans can be performed to explore these conformational possibilities. By systematically rotating the dihedral angles and calculating the corresponding energies, researchers can identify the low-energy conformers (stable isomers) and the energy barriers for their interconversion. The most stable conformer corresponds to the global minimum on the potential energy surface.

Table 3: Theoretical Relative Stabilities of Tautomers in Benzimidazole-2-thione Systems
Compound SystemTautomeric FormsComputational MethodPredominant FormRelative Stability (Gas Phase, kcal/mol)
Benzimidazole-2-thioneThione vs. ThiolAM1ThioneThione is 12.37 more stable
Benzimidazole-2-thioneThione vs. ThiolPM3ThioneThione is 12.01 more stable
5(6)-Nitro-benzimidazole-2-thioneThione vs. ThiolAM1ThioneThione is 13.06 more stable
5(6)-Nitro-benzimidazole-2-thioneThione vs. ThiolPM3ThioneThione is 12.01 more stable

Data adapted from a study on substituted benzimidazole-2-thiones, illustrating the computational approach to determining tautomer stability. semanticscholar.org

Computational Mechanistic Pathways for Chemical Reactions Involving the Compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy difference between the reactant and the transition state) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway.

For reactions involving this compound, computational studies can provide insights that are difficult to obtain experimentally. A common reaction for benzimidazoles is electrophilic aromatic substitution on the fused benzene ring. Theoretical calculations can predict the regioselectivity of such a reaction (i.e., whether the electrophile will add to the C4, C5, C6, or C7 position). This is achieved by calculating the energies of the Wheland intermediates and the corresponding transition states for each possible substitution pathway. The pathway with the lowest activation energy will be the kinetically favored one. Molecular electrostatic potential (MEP) maps can also give a qualitative prediction, as the most negative regions on the aromatic ring are typically the most susceptible to electrophilic attack. researchgate.net

Table 4: Key Parameters for a Computationally Modeled Reaction Step (Hypothetical Electrophilic Nitration)
ParameterDescriptionTypical Computational Output
ΔEElectronic Energy of ReactionNegative value (e.g., -30 kcal/mol) indicates exothermic
ΔHEnthalpy of ReactionValue in kcal/mol or kJ/mol
ΔGGibbs Free Energy of ReactionNegative value indicates spontaneous reaction
Eₐ (ΔG‡)Gibbs Free Energy of ActivationEnergy barrier to be overcome (e.g., +25 kcal/mol)
Imaginary FrequencyVibrational frequency of the transition stateOne negative value (e.g., -450 cm⁻¹) confirms a true transition state

Mechanistic Basis of Molecular Interactions and Advanced Academic Applications

Ligand-Target Interaction Studies via Molecular Docking and Dynamics

Molecular docking and dynamics are powerful in silico tools used to predict and analyze the interaction between a ligand, such as 2-Methyl-1-trityl-1H-benzo[d]imidazole, and a biological target at the molecular level. ijpsjournal.com These computational methods are crucial in the early stages of drug discovery for identifying potential therapeutic targets and optimizing lead compounds. ijpsjournal.com

While specific docking studies for this compound are not reported, the binding modes of analogous benzimidazole (B57391) derivatives have been extensively studied. Benzimidazoles are known to interact with a variety of enzymes and receptors, often through a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. nih.gov The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors or donors, a feature critical for anchoring the ligand in the binding pocket of a protein.

Table 1: Potential Interacting Residues in Academic Model Systems
Interaction TypePotential Amino Acid ResiduesMoiety of this compound Involved
Hydrogen BondingAsp, Glu, Asn, Gln, Ser, ThrBenzimidazole nitrogen atoms
Hydrophobic/Van der WaalsAla, Val, Leu, Ile, Met, ProTrityl group, Methyl group, Benzene (B151609) ring of benzimidazole
Pi-Pi StackingPhe, Tyr, Trp, HisPhenyl rings of the trityl group, Benzene ring of benzimidazole

The binding affinity of a ligand to its target is a critical determinant of its biological activity. Computational methods can predict this affinity, often expressed as a binding energy (e.g., in kcal/mol). semanticscholar.org For benzimidazole derivatives, docking studies have revealed a wide range of binding affinities depending on the specific substitutions and the target protein. sciencepublishinggroup.com

The presence of the large, lipophilic trityl group on this compound would be expected to significantly contribute to its binding affinity for targets with corresponding hydrophobic regions. However, the steric hindrance from the trityl group might also prevent access to smaller, more constrained binding sites. Molecular dynamics simulations would be essential to assess the stability of the predicted binding poses and to refine the binding affinity calculations by accounting for the dynamic nature of the protein and ligand. dergipark.org.tr

Mechanistic Elucidation of Biological Activity at the Molecular Level

Understanding the mechanism of action of a compound at the molecular level is fundamental to its development as a therapeutic agent or a functional material. This involves identifying the specific biochemical pathways or protein functions that are modulated by the compound.

Benzimidazole derivatives have been shown to modulate a wide array of biochemical pathways and protein functions. They are known to act as inhibitors of various enzymes, including topoisomerases and kinases, and can also interfere with protein-protein interactions. nih.govnih.gov The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the compound interacts with the enzyme and its substrate.

Given the structural features of this compound, it could potentially act as an inhibitor of enzymes with large active sites. The trityl group could act as an "anchor," occupying a significant portion of the binding pocket and preventing the natural substrate from binding. Furthermore, the benzimidazole core can engage in specific interactions that contribute to the inhibitory activity.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov By systematically modifying the chemical structure and observing the effect on activity, researchers can identify the key molecular features responsible for the desired effect. For benzimidazole derivatives, SAR studies have highlighted the importance of substituents at the N1, C2, and C5/C6 positions of the benzimidazole ring. nih.govresearchgate.net

For this compound, a hypothetical SAR study could involve:

Modification of the Trityl Group: Replacing the phenyl rings with other aromatic or aliphatic groups to probe the importance of hydrophobicity and steric bulk.

Variation of the C2-Substituent: Replacing the methyl group with other alkyl or aryl groups to investigate the impact on activity.

Substitution on the Benzene Ring: Introducing various functional groups at the C4, C5, C6, and C7 positions to explore electronic and steric effects.

Table 2: Hypothetical SAR of this compound Derivatives
Position of ModificationType of ModificationExpected Impact on ActivityRationale
N1-Trityl GroupIntroduction of electron-donating or -withdrawing groups on the phenyl ringsModulation of electronic properties and binding interactionsTo fine-tune pi-stacking and hydrophobic interactions
C2-Methyl GroupReplacement with larger alkyl or aryl groupsPotential increase or decrease in activity depending on the target's pocket sizeTo probe the steric and hydrophobic requirements of the binding site
Benzene RingAddition of polar or non-polar substituentsAlteration of solubility, cell permeability, and target bindingTo improve pharmacokinetic properties and introduce additional binding interactions

Potential in Materials Science and Functional Materials Chemistry

The unique structural and electronic properties of benzimidazole derivatives also make them attractive candidates for applications in materials science. The fused aromatic system provides rigidity and planarity, which can facilitate the formation of ordered structures. The nitrogen atoms can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com

While specific applications of this compound in materials science have not been reported, its structure suggests potential uses. The bulky trityl group could influence the packing of the molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. The benzimidazole core could be utilized as a building block for the synthesis of porous materials for gas storage or catalysis. Further research is needed to explore the potential of this compound in the development of novel functional materials. mdpi.commdpi.com

Exploration as Ligands for Metal Coordination Complexes

The benzimidazole core is a well-established ligand in coordination chemistry, capable of binding to various transition metals through the lone pair of electrons on its sp²-hybridized nitrogen atom. wikipedia.org The presence of the N-trityl group in this compound introduces significant steric bulk. This bulk can influence the coordination geometry of resulting metal complexes, potentially leading to the formation of complexes with unusual structures and reactivities.

While the trityl-substituted compound itself may not be the final ligand in many applications due to the lability of the trityl group, it serves as a critical precursor. The trityl group can direct the synthesis towards specific isomers or protect the nitrogen atom during other synthetic steps. Subsequent removal of the trityl group yields an N-H benzimidazole, which can then readily coordinate to a metal center. Research into benzimidazole-derived metal complexes has shown their potential in various fields, including modeling the active sites of metalloenzymes and as anti-cancer agents. nih.gov The synthesis of these functional complexes often begins with N-protected intermediates like the N-trityl derivative to ensure precise structural outcomes. nih.govresearchgate.net

Table 1: Comparison of Benzimidazole Ligand Types in Coordination Chemistry
Ligand TypeKey Structural FeatureRole in CoordinationExample Application
N-H BenzimidazoleUnsubstituted imidazole nitrogenDirect coordination to metal center via N donor atom. Modeling metalloenzyme active sites.
N-Trityl BenzimidazoleBulky trityl group on nitrogenActs as a protected precursor; steric hindrance influences complex geometry.Intermediate in the synthesis of targeted metal complexes.
Bis-benzimidazoleTwo benzimidazole units linked togetherActs as a bidentate or polydentate chelating ligand. nih.govDevelopment of potential anti-cancer metallodrugs. nih.gov

Precursors for Organic Electronic Materials or Polymers (if applicable)

The benzimidazole scaffold is a valuable component in the design of organic electronic materials due to its electron-deficient nature, thermal stability, and charge-transporting capabilities. nih.govresearchgate.net These properties make benzimidazole derivatives suitable for use in applications such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net

This compound functions as a key intermediate in the synthesis of monomers for such materials. The trityl group serves as a protecting group during the synthesis and functionalization of the benzimidazole core. For instance, creating donor-acceptor-donor (D-A-D) type molecules, which are effective in optical applications, requires precise chemical modifications. nih.gov The trityl group allows chemists to perform reactions on other parts of the benzimidazole or attached aromatic rings without affecting the reactive N-H bond. Once the desired monomer structure is achieved, the trityl group can be cleaved to either provide the final N-H functionality for intermolecular hydrogen bonding, which can aid in crystalline self-assembly, or to allow for subsequent polymerization reactions. nih.govnih.gov

Catalytic Applications in Organic Synthesis

The versatility of the benzimidazole structure extends into the realm of catalysis, where it can be incorporated into both metal-based and metal-free catalytic systems.

Design and Synthesis of Novel Ligands for Transition Metal Catalysis

In transition metal catalysis, the ligand bound to the metal center is crucial for determining the catalyst's activity, selectivity, and stability. Benzimidazole derivatives are widely used as ligands or, more commonly, as precursors to N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are powerful ligands that form strong sigma bonds with metal centers, leading to highly stable and active catalysts.

The synthesis of advanced NHC ligands often starts from N-substituted benzimidazoles. This compound is a valuable starting material in this context. The trityl group protects one nitrogen, allowing for selective alkylation or arylation at the other nitrogen atom to form a benzimidazolium salt. This salt is the direct precursor to the NHC ligand. The trityl group is subsequently removed, and the resulting benzimidazolium salt can be deprotonated to generate the free carbene, which then coordinates to a metal like palladium, nickel, or copper. researchgate.netrsc.org These catalysts find use in a wide array of cross-coupling reactions and other organic transformations. researchgate.netnih.gov

Table 2: Synthetic Pathway from this compound to an NHC Ligand Precursor
StepReactionRole of Trityl GroupProduct
1Alkylation/Arylation at N3Protects N1, directing the reaction to the other nitrogen.1-Trityl-3-alkyl/aryl-2-methylbenzimidazolium salt
2Deprotection (Detritylation)Removed to reveal the N-H group.1-Alkyl/aryl-2-methylbenzimidazolium salt
3DeprotonationN/AN-heterocyclic carbene (NHC)

Evaluation of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in chemistry. While the direct organocatalytic applications of this compound itself are not widely reported, its derivatives, particularly imidazolium (B1220033) salts derived from it, are known to act as organocatalysts. researchgate.net

Imidazolium-based ionic liquids and salts can catalyze reactions such as transesterification. rsc.org The catalytic activity often stems from the ability of the imidazolium cation to act as a hydrogen bond donor, activating substrates, while the associated anion can act as a base. rsc.org By using this compound as a starting point, chemists can synthesize a variety of tailored benzimidazolium salts with different substituents. These salts can then be evaluated for their organocatalytic potential in various reactions, contributing to the development of new metal-free catalytic systems. researchgate.net

Future Directions and Emerging Research Avenues for 2 Methyl 1 Trityl 1h Benzo D Imidazole

Innovative Methodologies for Stereoselective Synthesis of Advanced Analogues

The synthesis of benzimidazole (B57391) derivatives has evolved significantly, moving towards more efficient, sustainable, and versatile methods. pnu.ac.ir Future research on 2-Methyl-1-trityl-1H-benzo[d]imidazole will likely focus on adapting these modern techniques to create advanced analogues with high degrees of stereochemical control. The bulky trityl group presents both a challenge and an opportunity for directing stereoselective transformations.

Emerging synthetic strategies applicable to this scaffold include:

Ultrasonic-Assisted Synthesis: This green chemistry approach can enhance reaction rates and yields, offering a rapid and efficient way to produce novel derivatives. researchgate.net Applying this technique could facilitate the construction of complex analogues of this compound under mild conditions.

Nano-Catalyzed Reactions: The use of heterogeneous nanocatalysts, such as nano montmorillonite (B579905) clay or ZnO nanoparticles, provides advantages like high yields, mild reaction conditions, and catalyst recyclability. pnu.ac.irsemanticscholar.org Future work could explore these catalysts for the stereoselective addition of substituents to the benzimidazole core or the trityl group.

Asymmetric Catalysis: A primary future goal will be the development of catalytic asymmetric methods to introduce chirality. This is crucial as the stereochemistry of drug candidates often dictates their biological activity. By designing chiral ligands or catalysts that can accommodate the sterically demanding trityl group, researchers could synthesize enantiomerically pure analogues for pharmacological evaluation.

These advanced synthetic methods will be pivotal in building libraries of structurally diverse analogues, which are essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Advanced Computational Approaches for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, advanced computational approaches are expected to play a crucial role in designing novel analogues and elucidating their mechanisms of action at a molecular level.

Key computational strategies include:

Density Functional Theory (DFT): DFT calculations can be used to determine molecular structures, electronic properties, and reactivity descriptors for designed analogues. nih.gov This allows for an in silico assessment of a molecule's stability and potential before undertaking complex synthesis. semanticscholar.orgresearchgate.net

Molecular Docking: To explore the therapeutic potential of this compound derivatives, molecular docking studies can predict how these compounds bind to biological targets like enzymes or DNA. nih.govmdpi.com This is particularly relevant for identifying potential anticancer or antimicrobial agents. nih.govmdpi.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug development. mdpi.com Computational models can forecast these properties, helping to prioritize analogues with favorable pharmacokinetic profiles for synthesis and experimental testing.

Computational MethodApplication in Future ResearchPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reactivity of new analogues.Insights into molecular stability, and electronic properties. nih.gov
Molecular DockingSimulation of binding interactions with biological targets (e.g., enzymes, DNA).Prediction of binding affinity and mode; identification of potential therapeutic targets. nih.gov
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Prioritization of compounds with drug-like properties for synthesis. mdpi.com
Molecular Dynamics (MD) SimulationAnalysis of the dynamic behavior of the compound-target complex over time.Understanding the stability of binding interactions and conformational changes.

Exploration of Novel Mechanistic Paradigms in Chemical Biology and Material Science

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov Future research should aim to discover novel mechanisms of action for derivatives of this compound, leveraging its unique steric and electronic properties.

In Chemical Biology: Research can focus on targets beyond conventional enzymes. For instance, benzimidazoles are known to act as DNA minor groove binders and inhibitors of protein-protein interactions. nih.gov The bulky trityl group could be exploited to design highly selective ligands that recognize specific DNA sequences or protein surfaces. nih.gov Furthermore, exploring its potential as an inhibitor of challenging targets like tubulin polymerization could open new avenues in anticancer research. nih.gov

In Material Science: Benzimidazole derivatives serve as excellent organic linkers for the construction of Metal-Organic Frameworks (MOFs). mdpi.com The rigid structure of the benzimidazole core combined with the large, well-defined shape of the trityl group could be used to engineer MOFs with tailored pore sizes and functionalities. Such materials could have applications in gas storage, selective CO₂ capture, and catalysis. mdpi.com The π-stacking capabilities of the imidazole (B134444) ring could also be explored for creating novel molecular junctions with enhanced electronic coupling for applications in molecular electronics. rsc.org

Integration with Machine Learning and Artificial Intelligence for Compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research. These data-driven approaches can significantly accelerate the discovery and optimization of new molecules. For this compound, AI/ML can be applied across the research and development pipeline.

Future applications include:

Predictive Modeling: ML models can be trained on existing data from diverse benzimidazole libraries to predict the biological activities or material properties of novel, computationally designed analogues of this compound.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target or desired photophysical characteristics.

Synthesis Prediction: AI tools can assist chemists by predicting optimal reaction conditions and synthetic routes, which is particularly valuable when dealing with sterically hindered molecules.

Property Optimization: Machine learning algorithms can guide the structural modification of the lead compound to enhance desired properties while minimizing undesired ones, such as toxicity. nih.gov This iterative process of prediction and synthesis can dramatically reduce the time and cost of developing new compounds. nih.gov

Research StageApplication of AI/MLPotential Impact
Lead DiscoveryPredictive models for screening virtual libraries.Rapid identification of promising hit compounds.
Analogue DesignGenerative models for de novo design of molecules.Exploration of novel chemical space and design of optimized structures.
Synthesis PlanningRetrosynthesis prediction algorithms.Optimization of synthetic routes, saving time and resources.
Lead OptimizationMulti-parameter optimization algorithms for properties (e.g., ADMET, efficacy).Faster development of candidates with balanced, drug-like profiles. nih.gov

Development of Smart Molecular Probes Incorporating the Benzimidazole Scaffold for Academic Research

Benzimidazole derivatives are known for their unique electronic and photophysical properties, making them excellent candidates for the development of fluorescent molecular probes. These "smart" probes can be designed to detect specific ions, molecules, or changes in the cellular environment, serving as powerful tools for academic research in biology and chemistry.

Future research in this area could involve:

Analyte-Specific Sensors: Modifying the this compound scaffold by introducing specific binding sites for metal ions, anions, or biologically relevant small molecules. The binding event would trigger a change in the fluorescence signal, allowing for sensitive and selective detection.

Environment-Responsive Probes: The bulky and somewhat flexible trityl group could be functionalized to create probes that respond to changes in their local environment, such as polarity, viscosity, or pH. These probes could be used to map these properties within living cells or material composites.

Bioimaging Agents: By conjugating the benzimidazole core with other fluorophores or targeting moieties, researchers could develop advanced probes for fluorescence microscopy. The trityl group might influence cell permeability and localization, potentially enabling the targeted imaging of specific organelles or tissues.

The development of such probes would not only expand the utility of the this compound core but also provide the broader scientific community with novel tools to investigate complex biological and chemical systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.